molecular formula C7H14N2O2 B13793424 ethyl N-(butylideneamino)carbamate CAS No. 7400-28-4

ethyl N-(butylideneamino)carbamate

Cat. No.: B13793424
CAS No.: 7400-28-4
M. Wt: 158.20 g/mol
InChI Key: SIKXBWNAXMOMJO-UHFFFAOYSA-N
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Description

Ethyl N-(butylideneamino)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications. This compound is known for its unique chemical structure and properties, which make it valuable in different scientific and industrial contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(butylideneamino)carbamate typically involves the reaction of ethyl carbamate with butylideneamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a catalyst to facilitate the reaction and achieve high yields. The reaction is usually conducted at a specific temperature and pressure to optimize the reaction rate and product purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for efficient production with consistent quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(butylideneamino)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome and product distribution .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized carbamate derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted carbamates with different functional groups .

Scientific Research Applications

Ethyl N-(butylideneamino)carbamate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl N-(butylideneamino)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by forming a stable complex with the enzyme’s active site. This inhibition can lead to the disruption of metabolic processes and cellular functions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ethyl N-(butylideneamino)carbamate can be compared with other similar compounds, such as:

    Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.

    Ethyl N-(propylideneamino)carbamate: Similar in structure but with a propylidene group instead of a butylidene group.

    Ethyl N-(butylideneamino)thiocarbamate: Similar in structure but with a sulfur atom replacing the oxygen atom in the carbamate group.

These similar compounds share some chemical properties with this compound but may exhibit different reactivity and applications due to variations in their molecular structure .

Properties

CAS No.

7400-28-4

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

ethyl N-(butylideneamino)carbamate

InChI

InChI=1S/C7H14N2O2/c1-3-5-6-8-9-7(10)11-4-2/h6H,3-5H2,1-2H3,(H,9,10)

InChI Key

SIKXBWNAXMOMJO-UHFFFAOYSA-N

Canonical SMILES

CCCC=NNC(=O)OCC

Origin of Product

United States

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